molecular formula C19H17NO2 B2562515 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 886686-15-3

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2562515
CAS No.: 886686-15-3
M. Wt: 291.35
InChI Key: UVCGUUPBIALSIL-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids trace their origins to early synthetic efforts in heterocyclic chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, and its derivatives gained prominence due to their pharmacological relevance. Key milestones include:

  • Synthetic Breakthroughs : The Skraup synthesis (1866) enabled the preparation of unsubstituted quinoline, while subsequent methods like the Friedländer reaction (1882) and Pfitzinger reaction expanded access to substituted derivatives.
  • Medical Applications : Quinoline derivatives became foundational in antimalarial drugs (e.g., chloroquine, quinine) and later in antibacterial (fluoroquinolones) and anticancer agents (topotecan).
  • Modern Derivatives : 4-Carboxyquinoline derivatives emerged as intermediates in drug discovery, particularly for targeting enzymatic pathways such as TNF-α converting enzyme (TACE).

The development of 3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid reflects continued interest in optimizing quinoline scaffolds for enhanced bioactivity and selectivity.

Structural Significance of Substituent Positioning in Quinoline Systems

The substituent arrangement in this compound critically influences its electronic and physicochemical properties:

Substituent Position Structural Impact Electronic Effects
Methyl C3, C8 Steric hindrance; hydrophobicity Electron-donating

Properties

IUPAC Name

3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCGUUPBIALSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like zeolites to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

In a study focusing on the synthesis and evaluation of various derivatives, compounds featuring the 2-substituted phenylquinoline-4-carboxylic acid group were developed. Among these, this compound exhibited potent HDAC inhibitory activity with a percentage inhibition rate (PIR) of up to 74.91% at a concentration of 2 μM. This compound was tested against several cancer cell lines, demonstrating significant antiproliferative effects, particularly against hematologic cancers .

Antimicrobial Properties

Research has also indicated that quinoline derivatives possess antimicrobial properties. The structure of this compound contributes to its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

In a comparative study involving multiple synthesized quinoline derivatives, it was found that those containing the quinoline-4-carboxylic acid framework showed notable antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL, indicating strong potential as antimicrobial agents .

Mechanism of Action in Malaria Treatment

The quinoline scaffold is also relevant in the context of antimalarial drug development. Compounds similar to this compound have been explored for their ability to inhibit Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Activity

A series of quinoline derivatives were evaluated for their antiplasmodial activity. One derivative demonstrated an EC50 value of 120 nM against Plasmodium falciparum and showed promising results in vivo with effective oral dosing in malaria mouse models. The mechanism involved inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Table 1: Summary of Anticancer Activity

CompoundPIR (%) at 2 μMCancer Type
D2874.91Hematologic Cancers
D2966.16Solid Tumors
D3068.00Hematologic Cancers

Table 2: Antimicrobial Activity Results

CompoundMIC (µg/mL)Target Organism
This compound6.25Mycobacterium smegmatis
Other Quinoline DerivativeVariesPseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Modifications: Quinoline Ring Substituents

  • Target Compound: 3,8-Dimethyl groups enhance hydrophobicity and steric bulk compared to unsubstituted quinolines.
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7): Replaces the 8-methyl with a chloro group, increasing electronegativity and lipophilicity .
  • 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 31009-11-7): Differs in methyl positions (6,8 vs. 3,8) and functional group (carbonyl chloride vs. carboxylic acid), altering reactivity and solubility .

2-Phenyl Ring Modifications

  • Target Compound : 4-Methylphenyl provides moderate electron-donating effects.
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid: Bromine’s electron-withdrawing nature and larger atomic radius may reduce membrane permeability compared to methyl .
  • 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (HL1): Fluorine’s electronegativity improves metabolic stability but may reduce solubility .

Physicochemical Properties

Compound Substituents (Quinoline/Phenyl) Melting Point (°C) Solubility
Target Compound 3,8-dimethyl; 4-methylphenyl Not reported Likely low (hydrophobic)
4k () 4-chlorophenyl; 4-methoxyphenyl 223–225 Ethanol-soluble
8-Chloro-2-(4-methylphenyl) derivative 8-Cl; 4-methylphenyl Not reported Slight in DMSO, chloroform
2-(4-Methoxyphenyl)-6,8-dimethyl 6,8-dimethyl; 4-methoxyphenyl Not reported Moderate (polar methoxy group)

Key Observations :

  • Halogens (Cl, Br) and methoxy groups balance lipophilicity and electronic effects for target engagement.

Antibacterial Activity

  • Target Compound : Predicted activity based on SAR: Methyl groups may optimize steric fit in bacterial enzyme active sites (e.g., DNA gyrase) without excessive polarity .
  • 2-Phenyl Derivatives: Nitro or Halogen Substituents: Compounds like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid () show moderate activity (MIC 64–128 µg/mL against S. aureus) . Methoxy Substituents: 2-(4-Methoxyphenyl) analogs (HL2) exhibit enhanced activity due to improved electron donation .
  • Chlorine Substitutions : 8-Chloro derivatives () may have higher potency but increased cytotoxicity risks.

Cytotoxicity

  • Compound 5a4 (): A methyl-substituted derivative showed low cytotoxicity in MTT assays, suggesting methyl groups may improve safety profiles.

Biological Activity

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C19_{19}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 291.34 g/mol

This structure features a quinoline core with specific substitutions that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases .
  • Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways and biological responses .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's antibacterial activity was evaluated using the agar diffusion method, showing promising results compared to standard antibiotics like ampicillin and gentamicin .

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. This activity is likely due to the structural characteristics of the quinoline moiety, which is known for its role in antimalarial drug design .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been identified as a selective inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. In vitro assays revealed that this compound induces cell cycle arrest in cancer cells, promoting apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Phenylquinoline-4-carboxylic Acid Similar core structure; different substituentsAntibacterial
4-Anilinoquinolines Known for antimalarial activityAntimalarial
D28 (HDAC inhibitor) Contains phenylpiperazine groupAnticancer

This table highlights how structural variations can lead to distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications in the structure significantly enhanced their efficacy against resistant bacterial strains .
  • Anticancer Mechanisms : Research involving HDAC inhibitors demonstrated that compounds similar to this compound could effectively induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., substituted anilines and ketones) under controlled pH and temperature. For example, a modified Doebner reaction using pyruvic acid derivatives and aromatic amines in alcoholic solutions can yield quinoline-4-carboxylic acid derivatives . Reaction optimization includes adjusting solvents (e.g., toluene or ethanol), temperature (80–120°C), and catalysts (e.g., tetrabutylammonium iodide) to improve yield and purity . Microwave-assisted or flow-reactor methods may enhance efficiency .
Key Variables Impact on Synthesis
TemperatureHigher temps (~120°C) accelerate cyclization but risk side reactions.
Solvent polarityPolar solvents (e.g., ethanol) favor solubility of intermediates.
Catalyst loadingExcess catalysts (e.g., K₂CO₃) improve reaction rates but complicate purification.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For example:

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm indicate methyl groups on the quinoline ring .
  • MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~307.3 g/mol for analogs) .
    • Advanced Tip : X-ray crystallography (via SHELX software) resolves crystal packing and stereochemistry, particularly for studying substituent effects on molecular conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Contradictions often arise from substituent positioning (e.g., methyl vs. trifluoromethyl groups). Systematic SAR studies are recommended:

Comparative Assays : Test analogs (e.g., 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid vs. trifluoromethyl derivatives ) under identical conditions.

Biochemical Profiling : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to quantify target affinity .

Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes to receptors, explaining activity differences .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Step 1 : Identify potential targets (e.g., kinases, cytochrome P450) via literature mining (e.g., quinoline derivatives inhibit DNA gyrase ).

  • Step 2 : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .

  • Step 3 : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .

    Technique Application
    ITCQuantifies enthalpy/entropy of binding.
    SPRReal-time monitoring of ligand-receptor interactions.

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • SHELX Refinement : Resolve electron density maps to identify key interactions (e.g., hydrogen bonds between the carboxylic acid group and active-site residues) .
  • Structure-Based Design : Modify substituents (e.g., adding electron-withdrawing groups at the 8-position) to enhance binding affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthesis yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature × solvent) .
  • ANOVA : Identify significant factors affecting yield (p < 0.05) .
    • Example : A 2³ factorial design for reaction time, temperature, and catalyst loading revealed temperature as the most critical factor (p = 0.003) in a quinoline-4-carboxylic acid synthesis .

Q. How should researchers validate the purity of intermediates during multi-step synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use ethyl acetate/petroleum ether (4:6) as a mobile phase to track reaction progress .
  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection confirms purity (>95%) and detects trace impurities .

Comparative and Functional Studies

Q. How does the methyl group at the 3-position influence the compound’s physicochemical properties compared to halogenated analogs?

  • Methodological Answer :

  • LogP Analysis : Methyl groups increase lipophilicity (LogP ~2.8) vs. chloro analogs (LogP ~3.5), affecting membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows methyl derivatives have higher melting points (~160–162°C) due to improved crystal packing .

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :

  • Cell-Based Assays : Use RAW 264.7 macrophages to measure nitric oxide (NO) inhibition .
  • ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated monocytes .

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